molecular formula C22H29N5O4 B2588943 Ethyl 1-(1-(5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidine-3-carbonyl)piperidine-3-carboxylate CAS No. 1421533-14-3

Ethyl 1-(1-(5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidine-3-carbonyl)piperidine-3-carboxylate

Cat. No.: B2588943
CAS No.: 1421533-14-3
M. Wt: 427.505
InChI Key: HSYLMNJVGMMVPD-UHFFFAOYSA-N
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Description

The compound “Ethyl 1-(1-(5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidine-3-carbonyl)piperidine-3-carboxylate” is a complex organic molecule. It contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms . These types of compounds are often used in the development of drugs due to their versatility .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles involves the reaction of amidoximes with carboxylic acids and a wide range of their derivatives, including acyl chlorides, esters, aldehydes, and cyclic anhydrides of dicarboxylic acids . The reaction can be carried out in a NaOH–DMSO medium at ambient temperature .


Molecular Structure Analysis

The 1,2,4-oxadiazole ring is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms. It can form four regioisomeric structures: 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole, and 1,3,4-oxadiazole . Oxadiazoles possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen .


Chemical Reactions Analysis

The 1,2,4-oxadiazole ring can rearrange into other heterocycles due to its low aromaticity and the presence of the weak O–N bond . This property is actively employed in organic synthesis .

Scientific Research Applications

Organic Synthesis and Heterocyclic Chemistry

  • Research demonstrates innovative synthesis methods for creating new pyrazolo[3,4-b]pyridine products through condensation processes. These methodologies offer pathways to N-fused heterocycles with potential for further chemical and pharmacological exploration (Ghaedi et al., 2015).

Anticancer Agents

  • Some derivatives have been evaluated as promising anticancer agents, indicating the therapeutic potential of compounds with similar structures. This evaluation includes synthesis and bioactivity assessment, suggesting a potential role in developing new cancer treatments (Rehman et al., 2018).

Antibacterial Activity

  • The synthesis and assessment of certain oxadiazole and pyridine derivatives have shown significant antibacterial activity, underscoring the potential of such compounds in antimicrobial research (Singh & Kumar, 2015).

Mycobacterium Tuberculosis Inhibitors

  • A series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were synthesized and shown to inhibit Mycobacterium tuberculosis, illustrating the role of such compounds in combating tuberculosis (Jeankumar et al., 2013).

Chemosensors

  • Newly synthesized compounds have been utilized as colorimetric chemosensors for the detection of metal ions like Cu2+, Zn2+, and Co2+, demonstrating their utility in analytical chemistry and environmental monitoring (Aysha et al., 2021).

Mechanism of Action

Future Directions

The 1,2,4-oxadiazole ring is a well-known pharmacophore, frequently encountered in active pharmaceutical ingredients with various therapeutic focuses . Therefore, the development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .

Properties

IUPAC Name

ethyl 1-[1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carbonyl]piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O4/c1-3-30-22(29)18-7-5-11-27(14-18)21(28)17-6-4-10-26(13-17)19-9-8-16(12-23-19)20-24-15(2)25-31-20/h8-9,12,17-18H,3-7,10-11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYLMNJVGMMVPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)C2CCCN(C2)C3=NC=C(C=C3)C4=NC(=NO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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